![molecular formula C12H21N3O2 B4961057 N'-cyclohexylidene-2-(4-morpholinyl)acetohydrazide](/img/structure/B4961057.png)
N'-cyclohexylidene-2-(4-morpholinyl)acetohydrazide
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Overview
Description
N-cyclohexylidene-2-(4-morpholinyl)acetohydrazide, also known as HCAH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest to researchers due to its unique properties, including its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N'-cyclohexylidene-2-(4-morpholinyl)acetohydrazide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters, such as acetylcholine, which can have therapeutic benefits for various diseases.
Biochemical and Physiological Effects:
N'-cyclohexylidene-2-(4-morpholinyl)acetohydrazide has been shown to have a number of biochemical and physiological effects, including its ability to increase the levels of certain neurotransmitters in the brain. Additionally, N'-cyclohexylidene-2-(4-morpholinyl)acetohydrazide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic benefits for diseases such as cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
N'-cyclohexylidene-2-(4-morpholinyl)acetohydrazide has a number of advantages for use in lab experiments, including its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are a number of future directions for research on N'-cyclohexylidene-2-(4-morpholinyl)acetohydrazide, including its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential toxicity and side effects. Finally, N'-cyclohexylidene-2-(4-morpholinyl)acetohydrazide may have potential applications in the development of new drugs and therapies for a variety of diseases.
Synthesis Methods
N'-cyclohexylidene-2-(4-morpholinyl)acetohydrazide can be synthesized using a variety of methods, including the reaction of cyclohexanone with hydrazine hydrate and morpholine in the presence of acetic acid. Other methods involve the reaction of cyclohexanone with hydrazine hydrate and morpholine in the presence of a catalyst, such as palladium on carbon.
Scientific Research Applications
N'-cyclohexylidene-2-(4-morpholinyl)acetohydrazide has been studied extensively for its potential applications in scientific research. One area of interest is its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic benefits for diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(cyclohexylideneamino)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c16-12(10-15-6-8-17-9-7-15)14-13-11-4-2-1-3-5-11/h1-10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXLJQKYSIRBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CN2CCOCC2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylideneamino)-2-morpholin-4-ylacetamide |
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